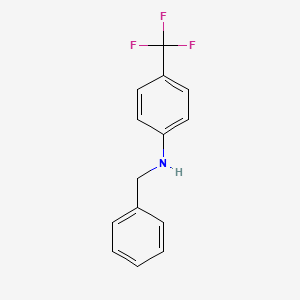

N-Benzyl-4-(trifluoromethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Benzyl-4-(trifluoromethyl)aniline is a chemical compound with the molecular formula C14H12F3N . It is used as a synthetic building block .

Molecular Structure Analysis

The molecular structure of N-Benzyl-4-(trifluoromethyl)aniline consists of a benzyl group (C6H5CH2-) attached to an aniline (NH2) group that is para-substituted with a trifluoromethyl group (-CF3) on the benzene ring .Physical And Chemical Properties Analysis

N-Benzyl-4-(trifluoromethyl)aniline has a molecular weight of 251.252. Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Spectroscopic Investigations

- Vibrational Analysis and Electronic Properties: An in-depth spectroscopic study on similar compounds such as 4-nitro-3-(trifluoromethyl)aniline was conducted using Fourier transform infrared and Raman spectra, revealing significant insights into vibrational assignments and analysis of fundamental modes. This study also explored the thermodynamic characteristics and electronic properties of such compounds (Saravanan, Balachandran, & Viswanathan, 2014).

Liquid Crystal Applications

- Liquid Crystalline Properties: Research on derivatives of 4-octyloxy-N-(benzylidene) aniline, including trifluoromethyl derivatives, showed stable smectic B and A phases, indicating potential applications in the field of liquid crystals. This study provided insights into fundamental properties like entropies of phase transitions and molecular dipole moments (Miyajima et al., 1995).

Electro-Optics and Polymer Science

- High-Temperature Electro-Optics: A novel polycarbonate synthesized through Ullmann coupling of aniline derivatives, including benzyl ether protected 4-iodophenol with 4-nitrophenylazo aniline, demonstrated high thermal stability and potential applications in electro-optics. The copolymer showed significant solubility in common organic solvents and exhibited notable electro-optic properties (Suresh et al., 2003).

Synthetic Chemistry

- Anionic Activation for Isoxazoles and Triazines Synthesis: Research on trifluoromethyl-substituted anilines, including 4-(trifluoromethyl)aniline, has provided insights into the synthesis of isoxazoles and 1,3,5-triazines, highlighting the synthetic importance of the chemistry of activated trifluoromethyl groups (Strekowski et al., 1995).

Quantum Chemical Calculations

- Impact of Substituents on Dehydrogenation: Ab initio calculations have been used to study the effect of substituents on the dehydrogenation of N-benzylanilines, providing valuable insights into the influence of different substituents on the reaction center, which can be crucial in designing synthetic pathways (Yunnikova, Feshin, & Akent’eva, 2013).

Safety and Hazards

Propriétés

IUPAC Name |

N-benzyl-4-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N/c15-14(16,17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9,18H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARPPEQBQHAQLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-4-(trifluoromethyl)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-(2-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2679164.png)

![4-[[4-(2-Methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-3-nitrobenzaldehyde](/img/structure/B2679167.png)

![2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(3-pyridylmethyl)acetamide](/img/structure/B2679171.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2679172.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2679174.png)

![[4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate](/img/structure/B2679180.png)

![6-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2679181.png)